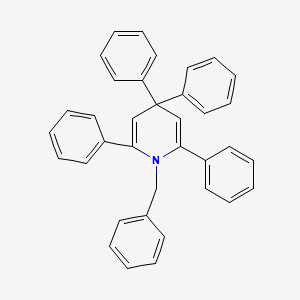
1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane is a silicon-based organic compound characterized by its unique structure, which includes six methoxy groups and six methyl groups attached to a hexasilinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane typically involves the reaction of hexamethylcyclotrisiloxane with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The silicon atoms in the hexasilinane ring can also engage in unique bonding interactions, contributing to the compound’s overall properties.
Comparaison Avec Des Composés Similaires
- 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylcyclohexane
- 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylcyclohexasilane
Comparison: 1,2,3,4,5,6-Hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane is unique due to its hexasilinane ring structure, which imparts distinct chemical and physical properties compared to similar compounds
Propriétés
Numéro CAS |
112164-20-2 |
|---|---|
Formule moléculaire |
C12H36O6Si6 |
Poids moléculaire |
444.92 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexamethoxy-1,2,3,4,5,6-hexamethylhexasilinane |
InChI |
InChI=1S/C12H36O6Si6/c1-13-19(7)20(8,14-2)22(10,16-4)24(12,18-6)23(11,17-5)21(19,9)15-3/h1-12H3 |
Clé InChI |
RHUNFORBKSDWIY-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]1([Si]([Si]([Si]([Si]([Si]1(C)OC)(C)OC)(C)OC)(C)OC)(C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14309553.png)
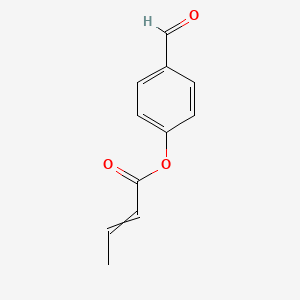
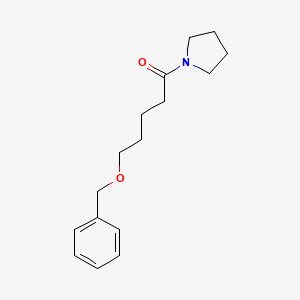
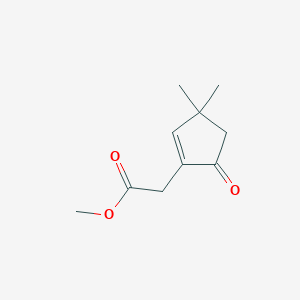

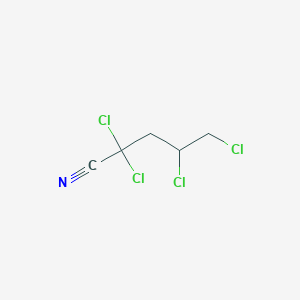
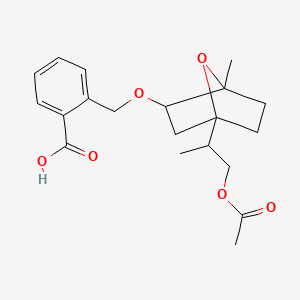
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
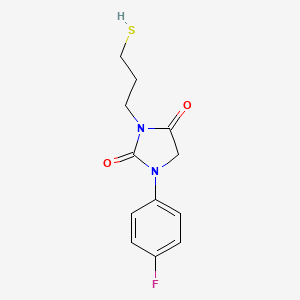
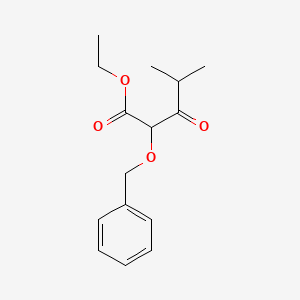
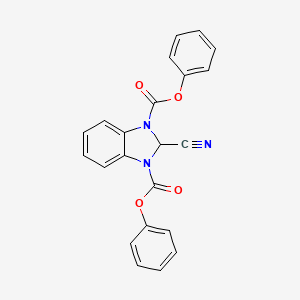
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
